molecular formula C13H18ClNO B15208566 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine

2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine

Cat. No.: B15208566
M. Wt: 239.74 g/mol
InChI Key: SCJLOBABMKNRCQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group

Preparation Methods

The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl intermediate: The starting material, 5-chloro-2-methoxy-4-methylphenyl, is prepared through chlorination and methylation reactions.

    Pyrrolidine ring formation: The phenyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring under controlled conditions.

    Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, which can be further analyzed or utilized in other reactions.

Scientific Research Applications

2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:

    (5-Chloro-2-methoxy-4-methylphenyl)(4-methyl-1-piperidinyl)methanone: This compound has a similar phenyl group but differs in the structure of the nitrogen-containing ring.

    1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound shares the phenyl group but has an ethanone moiety instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)10-6-11(14)9(2)5-13(10)16-3/h5-6,8,12,15H,4,7H2,1-3H3

InChI Key

SCJLOBABMKNRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)OC

Origin of Product

United States

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